
4-Hydroxycyclophosphamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxycyclophosphamide is a significant compound in the class of oxazaphosphorine compounds. It is the main active metabolite of cyclophosphamide and mafosfamide, which are widely used in chemotherapy . This compound is crucial due to its role in the metabolic pathway of cyclophosphamide, a prodrug used to treat various cancers and autoimmune disorders .
準備方法
合成経路と反応条件: 4-ヒドロキシシクロホスファミドの合成には、シクロホスファミドのヒドロキシル化が関与します。 このプロセスは、肝臓のシトクロムP450などの酵素によって触媒される可能性があります 。 別の方法としては、マラスミウス・ロトゥラなどの真菌から得られる非特異的ペルオキシゲナーゼを使用する方法があり、シクロホスファミドを効率的にヒドロキシル化することができます .
工業的生産方法: 4-ヒドロキシシクロホスファミドの工業的生産は、通常、シトクロムP450酵素を用いたシクロホスファミドの酵素的ヒドロキシル化によって行われます。 この方法は、その高い特異性と効率性から好まれています .
化学反応の分析
反応の種類: 4-ヒドロキシシクロホスファミドは、以下のものを含む様々な種類の反応を起こします。
酸化: 4-ケトシクロホスファミドを形成するように酸化されることがあります.
加水分解: ホスホラミドマスタードとアクロレインを形成するように加水分解されることがあります。これらはどちらも細胞毒性があります.
一般的な試薬と条件:
主要な生成物:
ホスホラミドマスタード: DNAをアルキル化する細胞毒性化合物.
アクロレイン: 細胞損傷を引き起こす可能性のある有毒化合物.
4. 科学研究への応用
4-ヒドロキシシクロホスファミドは、科学研究において数多くの用途を持っています。
科学的研究の応用
Pharmacokinetics and Therapeutic Monitoring
Pharmacokinetic Studies : The pharmacokinetics of 4-hydroxycyclophosphamide have been extensively studied to understand its absorption, distribution, metabolism, and excretion. For instance, a study demonstrated that the plasma concentration of this compound can be effectively monitored during cyclophosphamide infusions in patients, providing insights into its pharmacokinetics and therapeutic efficacy .
Therapeutic Drug Monitoring : Accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring. A validated UPLC-MS/MS method has been developed to measure its levels, which can help optimize dosing regimens and minimize toxicity . The lower limit of quantification (LLOQ) achieved was 2.5 ng/mL, allowing for sensitive detection in clinical settings.
Cancer Treatment
Cytotoxic Activity : this compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that its efficacy is closely related to the concentration achieved in plasma and the duration of exposure . In preclinical studies with male rats, the administration of cyclophosphamide resulted in measurable levels of this compound, correlating with cytotoxic effects on tumor cells .
Combination Therapies : The compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy. For example, studies have explored its role in antibody-directed enzyme prodrug therapy (ADEPT), where it serves as a prodrug activated by specific enzymes targeting tumor cells .
Autoimmune Disorders
Treatment of Glomerulonephritis : Beyond oncology, this compound is utilized in the treatment of autoimmune conditions such as glomerulonephritis associated with systemic lupus erythematosus (SLE). Pharmacokinetic studies have shown that variations in patient characteristics can affect the disposition of both cyclophosphamide and its active metabolite . This highlights the need for personalized treatment approaches based on pharmacogenetic factors.
Analytical Techniques
Method Development : The development of analytical methods for detecting this compound has been a focus of research to improve clinical outcomes. For example, ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been validated for analyzing this metabolite in various biological matrices, enhancing the reliability of therapeutic monitoring .
Case Studies
作用機序
4-ヒドロキシシクロホスファミドは、いくつかのメカニズムによってその効果を発揮します。
DNAアルキル化: ホスホラミドマスタードに変換され、DNAをアルキル化し、細胞死をもたらします.
6. 類似の化合物との比較
4-ヒドロキシシクロホスファミドは、シクロホスファミドの活性代謝物としての特定の役割から、ユニークです。類似の化合物には、以下のようなものがあります。
シクロホスファミド: 4-ヒドロキシシクロホスファミドに代謝される親化合物.
マフォスファミド: 同様に代謝される別のオキサザホスホリン系化合物.
ホスホラミドマスタード: 4-ヒドロキシシクロホスファミドから直接生成される細胞毒性代謝物.
アクロレイン: 4-ヒドロキシシクロホスファミドの代謝における有毒な副産物.
4-ヒドロキシシクロホスファミドは、シクロホスファミドの代謝的活性化における特定の役割から、化学療法の研究や応用において重要な化合物です。
類似化合物との比較
4-Hydroxycyclophosphamide is unique due to its specific role as an active metabolite of cyclophosphamide. Similar compounds include:
Cyclophosphamide: The parent compound that is metabolized to this compound.
Mafosfamide: Another oxazaphosphorine compound that is metabolized similarly.
Phosphoramide Mustard: A direct cytotoxic metabolite formed from this compound.
This compound stands out due to its specific role in the metabolic activation of cyclophosphamide, making it a critical compound in chemotherapy research and application.
生物活性
4-Hydroxycyclophosphamide (4-OH-CPA) is a significant metabolite of cyclophosphamide, a widely used alkylating agent in cancer chemotherapy. This compound exhibits both therapeutic and toxic biological activities, primarily through its metabolism and interactions within biological systems. Understanding the biological activity of 4-OH-CPA is crucial for optimizing cancer treatment regimens and minimizing adverse effects.
Cyclophosphamide is converted into this compound via cytochrome P450 enzymes, particularly CYP2B6, CYP2C9, and CYP3A4. This conversion is essential for its antitumor efficacy as 4-OH-CPA can spontaneously decompose into phosphoramide mustard, the active alkylating metabolite responsible for cytotoxicity against cancer cells .
Key Metabolic Pathways:
- Conversion to Active Metabolites:
- Cyclophosphamide → this compound → Phosphoramide Mustard (active) + Acrolein (toxic by-product)
- Tautomerization:
Antitumor Effects
This compound exhibits significant antitumor activity, which is closely correlated with the area under the curve (AUC) of its concentration in plasma. Studies indicate that maximizing exposure (AUC) through continuous infusion rather than bolus injection enhances therapeutic efficacy . The cytotoxic effects of phosphoramide mustard are reported to be 4 to 10 times greater than those of 4-OH-CPA itself .
Toxicity
While 4-OH-CPA is less cytotoxic at physiological pH, it can lead to myelosuppression and other toxicities due to the formation of acrolein, which is responsible for hemorrhagic cystitis and bladder toxicity . The balance between therapeutic efficacy and toxicity is a critical consideration in clinical settings.
Pharmacokinetics
The pharmacokinetics of this compound has been studied in various populations, including cancer patients and individuals with glomerulonephritis. Research has shown that genetic polymorphisms in enzymes like CYP2B6 can significantly alter the metabolism of cyclophosphamide and its active metabolite .
Pharmacokinetic Parameters:
- Cmax (Maximum Concentration): Correlates with myelosuppression effects.
- AUC (Area Under Curve): Correlates with antitumor activity.
Case Studies
-
Cancer Treatment Efficacy:
A study involving patients with various cancers demonstrated that higher AUC values for 4-OH-CPA were associated with better treatment outcomes. Continuous infusion protocols showed improved efficacy compared to traditional dosing methods . -
Impact on Glomerulonephritis:
In patients with lupus nephritis, altered pharmacokinetics were observed for both cyclophosphamide and 4-OH-CPA, indicating that renal function significantly impacts drug disposition and efficacy .
Summary Table of Biological Activities
特性
CAS番号 |
61903-30-8 |
---|---|
分子式 |
C7H15Cl2N2O3P |
分子量 |
277.08 g/mol |
IUPAC名 |
(2R,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1 |
InChIキー |
RANONBLIHMVXAJ-NZFNHWASSA-N |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
異性体SMILES |
C1CO[P@](=O)(N[C@H]1O)N(CCCl)CCCl |
正規SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
外観 |
Low Melting Off-White to Pale Yellow Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol 2-Oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。